molecular formula C5H9BrN2O B1428477 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide CAS No. 1247734-80-0

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

Cat. No. B1428477
M. Wt: 193.04 g/mol
InChI Key: PBHNUVVLBULHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is a chemical compound with the CAS Number: 1247734-80-0 . Its molecular weight is 193.04 . The IUPAC name for this compound is (5-methyl-3-isoxazolyl)methanamine hydrobromide . The InChI key for this compound is PBHNUVVLBULHPC-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” is represented by the linear formula: C5 H8 N2 O . Br H . The InChI code for this compound is 1S/C5H8N2O.BrH/c1-4-2-5 (3-6)7-8-4;/h2H,3,6H2,1H3;1H .

The country of origin for this compound is KZ .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide has been utilized in the synthesis of various chemical compounds. For example, a study details the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine, characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Activity

  • Several derivatives of 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been synthesized and tested for their antimicrobial and anticancer activities. For instance, a study synthesized novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, demonstrating significant activity as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity (Sniecikowska et al., 2019).
  • New Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, showed notable anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Neuroprotection and Receptor Modulation

  • Some derivatives of 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been used as leads for developing excitatory amino acid (EAA) receptor antagonists. These compounds were found to be inhibitors of the binding of certain receptor agonists and showed neuroprotective effects (Krogsgaard‐Larsen et al., 1991).

Corrosion Inhibition

  • Amino acid compounds related to 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide have been studied as corrosion inhibitors. Research shows that these compounds are effective in inhibiting steel corrosion in acidic solutions, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Safety And Hazards

The safety information for “1-(5-Methylisoxazol-3-yl)methanamine hydrobromide” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.BrH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHNUVVLBULHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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